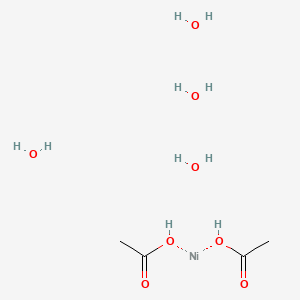
acetic acid;nickel;tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickel(II) acetate tetrahydrate can be synthesized by reacting nickel or nickel(II) carbonate with acetic acid. The reaction proceeds as follows:
NiCO3+2CH3CO2H+3H2O→Ni(CH3CO2)2⋅4H2O+CO2
The green tetrahydrate form is obtained by crystallization from the solution .
Industrial Production Methods
In industrial settings, nickel(II) acetate tetrahydrate is produced by dissolving nickel(II) hydroxide or nickel(II) carbonate in acetic acid. The resulting solution is then evaporated to yield the tetrahydrate crystals .
Análisis De Reacciones Químicas
Types of Reactions
Nickel(II) acetate tetrahydrate undergoes various chemical reactions, including:
Oxidation: Nickel(II) acetate can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to nickel metal or lower oxidation state nickel compounds.
Substitution: The acetate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve other carboxylates or amines.
Major Products Formed
Oxidation: Nickel(III) acetate or other nickel(III) complexes.
Reduction: Nickel metal or nickel(0) complexes.
Substitution: Various nickel(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickel(II) acetate tetrahydrate has a wide range of applications in scientific research:
Biology: Employed in studies involving nickel’s role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA and proteins.
Mecanismo De Acción
The mechanism by which nickel(II) acetate tetrahydrate exerts its effects involves coordination chemistry. The central nickel ion coordinates with ligands, such as water and acetate, forming an octahedral geometry. This coordination allows the compound to participate in various chemical reactions, including catalysis and ligand exchange .
Comparación Con Compuestos Similares
Nickel(II) acetate tetrahydrate can be compared with other nickel(II) compounds, such as:
Nickel(II) chloride (NiCl₂): Unlike nickel(II) acetate, nickel(II) chloride is more soluble in water and is commonly used in electroplating and as a catalyst.
Nickel(II) sulfate (NiSO₄): This compound is used in electroplating and as a precursor for other nickel compounds.
Nickel(II) acetate tetrahydrate is unique due to its specific coordination geometry and its use in the synthesis of polynuclear-nickel polyoxotungstate cluster compounds .
Propiedades
Fórmula molecular |
C4H16NiO8 |
|---|---|
Peso molecular |
250.86 g/mol |
Nombre IUPAC |
acetic acid;nickel;tetrahydrate |
InChI |
InChI=1S/2C2H4O2.Ni.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2 |
Clave InChI |
YKSWGSVYHJIPLM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.O.O.O.O.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


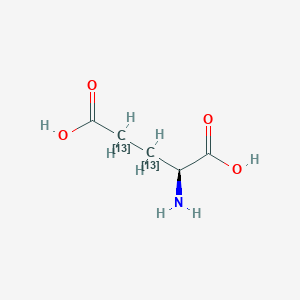
![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)


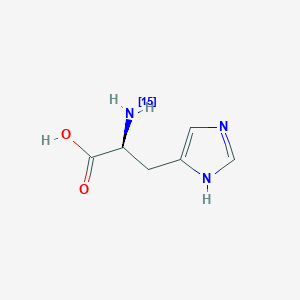
![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)

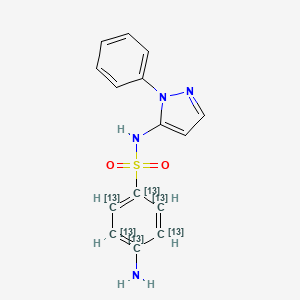
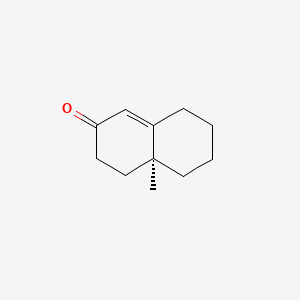
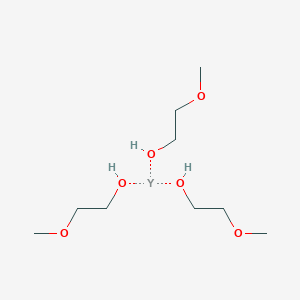
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate](/img/structure/B12057050.png)

